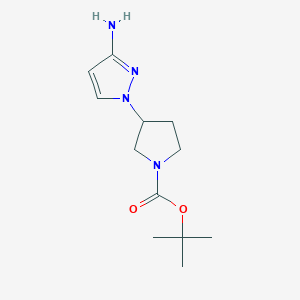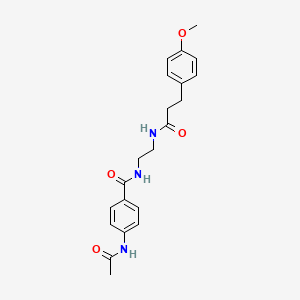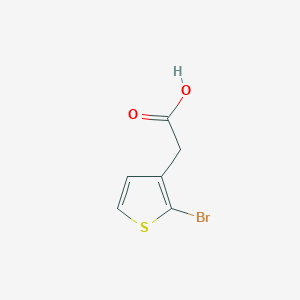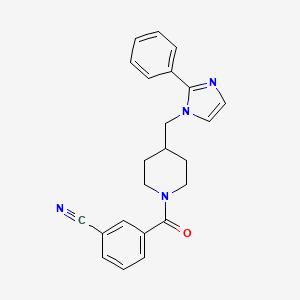![molecular formula C23H30N2O4S B2914220 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922050-73-5](/img/structure/B2914220.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps, including cyclization reactions, functional group transformations, and sulfonamide formation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
Compound X’s molecular structure is crucial for understanding its properties. The benzoxazepinone ring provides rigidity, while the isobutyl and dimethyl substituents contribute to its hydrophobic character. The tolyl group enhances lipophilicity, potentially affecting its bioavailability. Researchers have employed spectroscopic techniques (such as NMR, IR, and mass spectrometry) to elucidate its structure .
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Synthesis Methods : Research into benzoxazole derivatives and related compounds often involves innovative synthesis techniques aimed at exploring their photophysical properties. For example, the synthesis of fluorescent 2,5-dibenzoxazolylphenols showcases the potential for creating compounds with excited state intramolecular proton-transfer fluorescence, which are of interest as wavelength shifters in detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993). Such methodologies could be applicable in synthesizing and understanding the properties of complex molecules like N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide.
Photophysical Properties : The study on the excited state intramolecular proton-transfer fluorescence of benzoxazolylphenols indicates a route to exploring the photophysical characteristics of related compounds. With high quantum yields and specific emission peaks, these materials can serve various applications in optical materials and sensors (Kauffman & Bajwa, 1993).
Applications in Polymer and Materials Science
Polymeric Applications : The research on high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid (PPA) highlights the importance of such compounds in creating materials with significant hydrolytic stability, which is critical for applications in high-performance polymers (Kim et al., 2005). This research could inform the development of new materials using complex methanesulfonamide derivatives.
Solid Lipid Nanoparticles : In the context of agricultural applications, the design of carrier systems such as solid lipid nanoparticles for sustained release of active compounds demonstrates the potential of utilizing chemical derivatives for targeted delivery and controlled release systems. This approach could be adapted for delivering various bioactive molecules in a controlled manner, optimizing their effectiveness and reducing environmental impact (Campos et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16(2)13-25-20-10-9-19(12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)14-18-8-6-7-17(3)11-18/h6-12,16,24H,13-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKDOMZRURQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)



![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)


![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)

